gamma-D-Glutamylglycine (trifluoroacetate salt)

Description

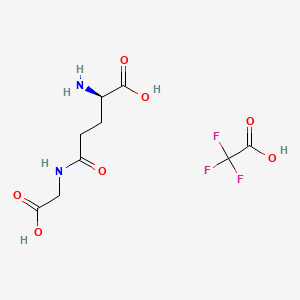

Gamma-D-Glutamylglycine (trifluoroacetate salt) is a chemical compound known for its role as an antagonist of excitatory amino acids such as N-methyl-D-aspartate (NMDA), quisqualate, kainate, and glutamate . This compound is often used in neuroscience research due to its ability to decrease the amplitude of excitatory post-synaptic potentials in electrically stimulated rat hippocampal slices .

Properties

Molecular Formula |

C9H13F3N2O7 |

|---|---|

Molecular Weight |

318.20 g/mol |

IUPAC Name |

(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H12N2O5.C2HF3O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;3-2(4,5)1(6)7/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);(H,6,7)/t4-;/m1./s1 |

InChI Key |

UBOUYYUIWKVKPI-PGMHMLKASA-N |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of gamma-D-Glutamylglycine (trifluoroacetate salt) involves the reaction of gamma-D-Glutamylglycine with trifluoroacetic acid. The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Gamma-D-Glutamylglycine (trifluoroacetate salt) primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include trifluoroacetic acid and other organic solvents . The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and applications.

Scientific Research Applications

Gamma-D-Glutamylglycine (trifluoroacetate salt) has a wide range of scientific research applications:

Neuroscience: It is used to study the effects of excitatory amino acid antagonists on neural activity and synaptic transmission.

Pain Research: The compound has been shown to inhibit NMDA-, kainate-, or quisqualate-induced paw biting, indicating its potential as an antinociceptive agent.

Seizure Disorders: It reduces sound-induced wild running and inhibits the clonic and tonic phases of sound-induced seizures in mice.

Mechanism of Action

Gamma-D-Glutamylglycine (trifluoroacetate salt) exerts its effects by antagonizing excitatory amino acids such as NMDA, quisqualate, kainate, and glutamate . This antagonism leads to a decrease in the amplitude of excitatory post-synaptic potentials, thereby modulating neural activity and reducing excitatory neurotransmission .

Comparison with Similar Compounds

Gamma-D-Glutamylglycine (trifluoroacetate salt) is unique in its ability to antagonize multiple excitatory amino acids. Similar compounds include:

N-methyl-D-aspartate (NMDA): A selective agonist for the NMDA receptor.

Quisqualate: An agonist for both AMPA and kainate receptors.

Kainate: An agonist for kainate receptors.

Glutamate: The primary excitatory neurotransmitter in the central nervous system.

Gamma-D-Glutamylglycine (trifluoroacetate salt) stands out due to its broad antagonistic properties, making it a valuable tool in neuroscience research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.